Cas no 83603-31-0 (5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-)

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- structure
83603-31-0 structure
Product Name:5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-
Numéro CAS:83603-31-0
Le MF:C20H32O3
Mégawatts:320.466286659241
CID:709052
PubChem ID:440465
Update Time:2024-12-09

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Propriétés chimiques et physiques

Nom et identifiant

    • 5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-
    • 15(R)-HEDE
    • 15(R)-HETE
    • (5Z,8Z,11Z,13E,15R)-15-Hydroxy-5,8,11,13-eicosatetraenoic acid (ACI)
    • 5,8,11,13-Eicosatetraenoic acid, 15-hydroxy-, [R-(E,Z,Z,Z)]- (ZCI)
    • 15(R)-Hydroxyeicosatetraenoic acid
    • D-(R)-15-Hydroxy-5,8,11,13-eicosatetraenoic acid
    • KBio2_005193
    • KBio3_000113
    • DTXSID50390600
    • Bio1_000540
    • KBio2_002625
    • 83603-31-0
    • 15(s)-hydroxy-5,8,11,13-eicosatetraenoic acid
    • NS00122646
    • (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
    • KBio2_000057
    • KBio3_000114
    • CBiol_001765
    • Bio1_000051
    • Bio2_000057
    • KBioSS_000057
    • KBioGR_000057
    • Bio2_000537
    • Bio1_001029
    • CTK3E6555
    • Piscine à noyau: 1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1
    • La clé Inchi: JSFATNQSLKRBCI-UDQWCNDOSA-N
    • Sourire: C(/[C@H](O)CCCCC)=C\C=C/C/C=C\C/C=C\CCCC(=O)O

Propriétés calculées

  • Qualité précise: 320.23514488g/mol
  • Masse isotopique unique: 320.23514488g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 23
  • Nombre de liaisons rotatives: 14
  • Complexité: 392
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 4
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 5.1
  • Surface topologique des pôles: 57.5Ų

Propriétés expérimentales

  • Le PSA: 57.53000
  • Le LogP: 5.18750

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R912787-50μg
15(R)-HETE
83603-31-0 98%
50μg
¥4,649.40 2022-09-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-25ug
15(R)-HETE
83603-31-0 98%
25ug
¥1622.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-50ug
15(R)-HETE
83603-31-0 98%
50ug
¥2979.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-100ug
15(R)-HETE
83603-31-0 98%
100ug
¥4380.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-25ug
15(R)-HEDE
83603-31-0 98%
25ug
¥1340.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-50ug
15(R)-HEDE
83603-31-0 98%
50ug
¥1748.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-100ug
15(R)-HEDE
83603-31-0 98%
100ug
¥2843.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-250ug
15(R)-HEDE
83603-31-0 98%
250ug
¥6463.00 2023-09-08
Larodan
14-2022-39-100ug
15(R)-hydroxy-11(Z),13(E)-eicosadienoic acid
83603-31-0 >98%
100ug
€539.00 2023-09-19
Larodan
14-6046-41-50ug
15(R)-hydroxy-5(Z),8(Z),11(Z),13(E)-eicosatetraenoic acid
83603-31-0 >98%
50ug
€290.00 2023-09-19

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Référence
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
2.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
2.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Référence
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Méthode de production 3

Conditions de réaction
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Copper bromide (CuBr)
2.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
3.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
3.2 Reagents: Diazomethane Solvents: Diethyl ether
4.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
5.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
6.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
7.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
7.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Référence
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Méthode de production 4

Conditions de réaction
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Copper bromide (CuBr)
1.3 -
2.1 Reagents: Sodium iodide Solvents: Acetone
3.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
3.2 Reagents: Copper bromide (CuBr)
4.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
5.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
5.2 Reagents: Diazomethane Solvents: Diethyl ether
6.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
7.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
8.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
9.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
9.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Référence
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Méthode de production 5

Conditions de réaction
1.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
2.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
3.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
3.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Référence
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
2.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
3.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
4.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
4.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Référence
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Méthode de production 7

Conditions de réaction
1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
1.2 Reagents: Diazomethane Solvents: Diethyl ether
2.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
3.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
4.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
5.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
5.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Référence
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
2.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
2.2 Reagents: Diazomethane Solvents: Diethyl ether
3.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
4.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
5.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
6.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
6.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Référence
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium iodide Solvents: Acetone
2.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
2.2 Reagents: Copper bromide (CuBr)
3.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
4.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
4.2 Reagents: Diazomethane Solvents: Diethyl ether
5.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
6.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
7.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
8.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
8.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Référence
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Méthode de production 10

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dimethylformamide
2.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
2.2 Reagents: Copper bromide (CuBr)
2.3 -
3.1 Reagents: Sodium iodide Solvents: Acetone
4.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
4.2 Reagents: Copper bromide (CuBr)
5.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
6.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
6.2 Reagents: Diazomethane Solvents: Diethyl ether
7.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
8.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
9.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
10.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
10.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Référence
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Méthode de production 11

Conditions de réaction
1.1 Reagents: NADPH ,  Ethylenediaminetetraacetic acid ,  EGTA ,  Phenylmethylsulfonyl fluoride ,  Dithiothreitol ,  Oxygen Catalysts: Monooxygenase Solvents: Water ;  30 - 40 min, pH 7.4, 37 °C
Référence
bis-Allylic hydroxylation of polyunsaturated fatty acids by hepatic monooxygenases and its relation to the enzymic and nonenzymic formation of conjugated hydroxy fatty acids
Oliw, Ernst H.; et al, Archives of Biochemistry and Biophysics, 1993, 300(1), 434-9

Méthode de production 12

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Arachidonate lipoxygenase Solvents: Water ;  0 - 3 °C; 25 min, 35 psi, < 5 °C
1.2 Reagents: Sodium borohydride ;  60 - 90 min, 0 - 5 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 3
Référence
Manufacture of (5Z,8Z,11Z,13E)(15S)-15-Hydroxyeicosa-5,8,11,13-tetraenoic Acid Sodium Salt for Clinical Trials
Conrow, Raymond E.; et al, Organic Process Research & Development, 2011, 15(1), 301-304

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Raw materials

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Preparation Products

Fournisseurs recommandés
Shanghai Joy Biotech Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Nanjing Jubai Biopharm
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Changzhou Guanjia Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Enjia Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd